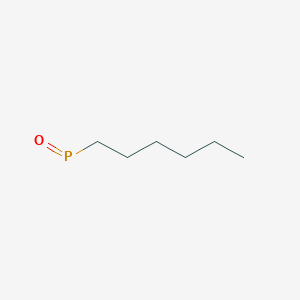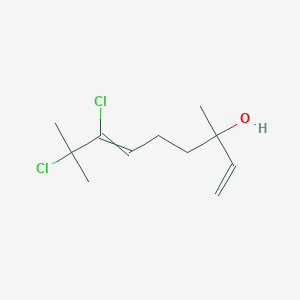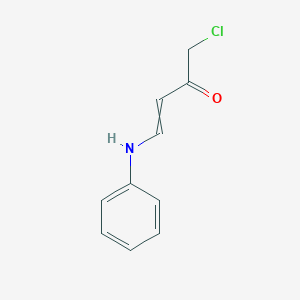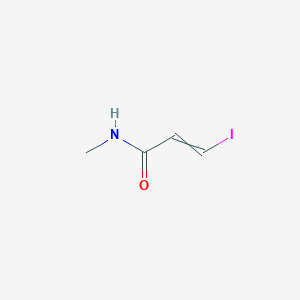![molecular formula C12H22O2 B14360177 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane CAS No. 93430-27-4](/img/structure/B14360177.png)
1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane is an organic compound with the molecular formula C12H22O2 It is characterized by the presence of two 2-methylprop-2-en-1-yl groups attached to a butane backbone through ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane typically involves the reaction of butane-1,1-diol with 2-methylprop-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of ether linkages between the hydroxyl groups of the diol and the alcohol.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor containing the acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ether linkages to alcohol groups.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Applications De Recherche Scientifique
1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins due to its reactive ether groups.
Mécanisme D'action
The mechanism of action of 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane involves its interaction with molecular targets through its ether linkages. These linkages can undergo cleavage and form new bonds with other molecules, facilitating various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions.
Comparaison Avec Des Composés Similaires
- 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene
Comparison: 1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane is unique due to its symmetrical structure and the presence of two reactive ether groups. This makes it more versatile in chemical reactions compared to similar compounds that may have only one reactive group or different functional groups.
Propriétés
Numéro CAS |
93430-27-4 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
1,1-bis(2-methylprop-2-enoxy)butane |
InChI |
InChI=1S/C12H22O2/c1-6-7-12(13-8-10(2)3)14-9-11(4)5/h12H,2,4,6-9H2,1,3,5H3 |
Clé InChI |
DABDSSPUWKQFTC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(OCC(=C)C)OCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
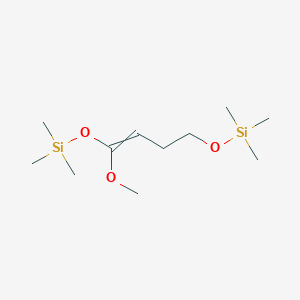
![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
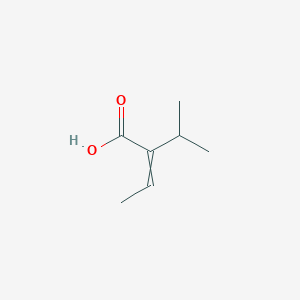
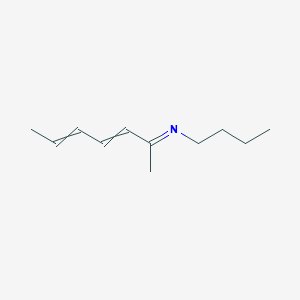

![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
